molecular formula C21H38O4 B10767851 1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate

1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate

Cat. No.: B10767851
M. Wt: 354.5 g/mol
InChI Key: IEPGNWMPIFDNSD-AVQMFFATSA-N
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Description

1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate is an ester compound that features a glycerol backbone esterified with a fatty acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate typically involves the esterification of glycerol with (9E,12E)-octadeca-9,12-dienoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often employs enzymatic catalysis due to its specificity and mild reaction conditions. The process involves mixing glycerol and (9E,12E)-octadeca-9,12-dienoic acid in the presence of an enzyme such as lipase, followed by purification steps to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups on the glycerol backbone can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Alcohols.

    Substitution: Ester derivatives with different acyl or alkyl groups.

Scientific Research Applications

1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and participate in signaling pathways related to lipid metabolism. Its antioxidant properties are attributed to the presence of conjugated double bonds in the fatty acid chain, which can scavenge free radicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-dihydroxypropan-2-yl (9E,12E,15E)-octadeca-9,12,15-trienoate: Contains an additional double bond, making it more unsaturated.

    1,3-dihydroxypropan-2-yl octadecanoate: Lacks double bonds, making it fully saturated.

Uniqueness

1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate is unique due to its specific configuration of double bonds, which confer distinct chemical and biological properties. Its balance of saturation and unsaturation allows for versatile applications in various fields.

Properties

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6+,10-9+

InChI Key

IEPGNWMPIFDNSD-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO

Origin of Product

United States

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